tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Lithiation regiochemistry Constrained amino acid synthesis Methanoproline

Sourcing a single building block for both 2,4- and 3,5-methanoproline series reduces inventory complexity. This N-Boc-protected 2-azabicyclo[2.1.1]hexane (CAS 467454-33-7) is a saturated phenyl bioisostere (logP reduction ~3 units) with conformationally locked amide bonds. - **Differentiation**: 0°C lithiation → exclusive bridgehead (2,4-methanoproline); -78°C → mixed regioisomers (3,5-methanoproline). - **Supply**: ≥97% purity, Boc group orthogonal to Cbz (TFA vs. hydrogenolysis).

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 467454-33-7
Cat. No. B2874014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS467454-33-7
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1C2
InChIInChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-6-7-4-8(11)5-7/h7-8H,4-6H2,1-3H3
InChIKeyXPVHUBNFWUIHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate


tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-33-7) is the N-Boc-protected form of the 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold—a bridged, saturated heterocycle with molecular formula C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol . The 2-aza-BCH core functions as a conformationally constrained proline analogue, wherein the methylene bridge locks the pyrrolidine ring pucker, and simultaneously serves as a saturated bioisostere of ortho- and meta-disubstituted phenyl rings in medicinal chemistry [1]. The tert-butyl carbamate (Boc) protecting group confers acid-labile protection at the ring nitrogen, enabling orthogonal deprotection strategies in multi-step synthetic sequences [2]. This compound is supplied commercially at ≥97% purity as a heterocyclic building block for pharmaceutical research and organic synthesis .

Building block N-Boc-protected 2-azabicyclo[2.1.1]hexane scaffold for constrained proline analogue synthesis
Strategy Acid-labile Boc protection enables orthogonal deprotection in multi-step synthetic sequences
Bioisostere Saturated bioisostere of ortho- and meta-substituted phenyl rings for physicochemical profile optimization studies

Why This Boc Derivative Is Irreplaceable


Although multiple N-protected 2-azabicyclo[2.1.1]hexane variants exist, the tert-butyl carbamate (Boc) derivative possesses unique temperature-dependent lithiation regiochemistry that is not replicable with Cbz or ethyl carbamate analogues [1]. At 0 °C, N-Boc-2-azabicyclo[2.1.1]hexane undergoes exclusive bridgehead C(1) lithiation, whereas at −78 °C a mixture of regioisomeric anions is obtained—a dichotomy that enables divergent synthetic access to either 2,4-methanoprolines or 3,5-methanoprolines from a single precursor [1]. Furthermore, the parent 2-aza-BCH scaffold confers conformational rigidity that renders the trans/cis amide bond ratio invariant to C-4 substitution, in marked contrast to natural proline where electronegative substituents at Cγ substantially alter the trans/cis equilibrium [2]. Unprotected 2-azabicyclo[2.1.1]hexane (free amine, CAS 34392-24-0) lacks the necessary nitrogen protection for lithiation chemistry, while the ethyl carbamate analogue (CAS 217093-76-0) does not exhibit the same temperature-dependent regiochemical switching documented for the Boc derivative. These orthogonal differentiation factors mean that direct substitution with a different protecting group, the free amine, or a monocyclic proline analogue changes both the accessible chemical space and the conformational predictability of downstream products.

Required feature
Why direct substitution fails
Temperature-gated lithiation regiochemistry
Cbz or ethyl carbamate analogues may not replicate the documented temperature-dependent regiochemical switching of the Boc derivative
Nitrogen protection for lithiation chemistry
Free amine (CAS 34392-24-0) lacks the N-protection necessary for directed lithiation; regiospecific deprotonation may not proceed as reported for the Boc-protected form
Conformationally invariant trans/cis amide bond ratio
Monocyclic proline analogues exhibit substitution-dependent trans/cis ratios; the bridged bicyclic constraint that decouples conformation from C-4 functionalization is absent

Product-Specific Evidence and Differentiated Performance


Temperature-Gated Lithiation Regiochemistry

N-Boc-2-azabicyclo[2.1.1]hexane exhibits a unique temperature-dependent switch in lithiation regiochemistry that is not observed with N-Cbz or N-ethoxycarbonyl analogues [1]. At 0 °C, treatment with s-BuLi/TMEDA generates exclusively the C(1) bridgehead α-lithio anion; quenching with CO₂, ClCO₂Me, or DMF yields the corresponding bridgehead-substituted products (N-Boc-2,4-methanoproline derivatives) as single regioisomers. In contrast, at −78 °C the same reagents produce a mixture of regioisomeric methylene and bridgehead anions, enabling access to both 2,4- and the previously unknown 3,5-methanoproline scaffolds from a single precursor [1]. This temperature-gated regiochemical diversity is specific to the N-Boc derivative and is not reported for other N-protected 2-azabicyclo[2.1.1]hexanes.

Lithiation regiochemistry
Head-to-head
0 °C: exclusive C(1) bridgehead lithiation → single regioisomer products vs −78 °C: mixture of bridgehead and methylene anions → regioisomeric mixtures
Supports divergent access to 2,4- and 3,5-methanoproline scaffolds from a single precursor
Not replicable with N-Cbz or N-ethoxycarbonyl analogues; s-BuLi/TMEDA in THF
Lithiation regiochemistry Constrained amino acid synthesis Methanoproline

Invariant trans/cis Amide Bond Ratio

2-Azabicyclo[2.1.1]hexane-based proline analogues display a trans/cis amide bond ratio that is invariant regardless of C-4 (Cγ) substitution, in direct contrast to natural proline [1]. In proline, electronegative substituents at the C-4 position substantially alter the pyrrolidine ring pucker and consequently the trans/cis ratio of the prolyl peptide bond. For example, (2S,4S)-4-fluoroproline and (2S,4S)-4-hydroxyproline show markedly different trans/cis ratios compared to unsubstituted proline. The 2-azabicyclo[2.1.1]hexane scaffold, possessing two Cγ atoms (one in each prevalent ring pucker), locks the ring conformation such that C-4 substitution no longer perturbs the trans/cis equilibrium [1]. This was demonstrated experimentally with synthesized 2-azabicyclo[2.1.1]hexane analogues of (2S)-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline, all of which exhibited invariant trans/cis ratios in a given solvent [1].

Amide bond conformation
Head-to-head
2-Aza-BCH scaffold: trans/cis ratio invariant upon C-4 substitution vs Natural proline: trans/cis ratio significantly altered by electronegative C-4 substituents
Predictable peptide backbone geometry regardless of further functionalization
Demonstrated with 4-hydroxyproline and 4-fluoroproline analogues; ¹H NMR
Conformational constraint Prolyl peptide bond Collagen stability

Lipophilicity Reduction vs. Carbocyclic Analogues

Incorporation of the ring nitrogen in the 2-aza-BCH scaffold reduces logP by approximately 0.3–0.5 units compared to the all-carbon bicyclo[2.1.1]hexane analogue, and by approximately 3 log units compared to a phenyl-substituted bicyclo[2.1.1]hexane [1]. The parent 2-azabicyclo[2.1.1]hexane has an ACD/LogP of 0.22 and an estimated water solubility of 4.14 × 10⁵ mg/L at 25 °C . In contrast, 1-phenylbicyclo[2.1.1]hexane has a logP of approximately 3.42, and 2-ethoxy-2-phenylbicyclo[2.1.1]hexane has a logP of 3.35 [1]. At physiological pH, 2-azabicyclo[2.1.1]hexane shows strongly negative logD values (−2.80 at pH 5.5; −2.73 at pH 7.4) due to amine protonation, predicting low membrane partitioning and reduced off-target tissue accumulation compared to neutral carbocyclic analogues . The Boc-protected derivative, while more lipophilic than the free amine due to the tert-butyl group, retains the solubility-enhancing nitrogen atom that can be revealed upon deprotection.

Lipophilicity control
Class-level
~3.2 ΔlogP reduction vs. phenyl-BCH analogue
Supports phenyl ring bioisostere replacement strategy for solubility enhancement
ACD/Labs predicted values; aza-BCH logP = 0.22, logD (pH 7.4) = −2.73
Lipophilicity Bioisostere Physicochemical properties

Multigram Scalability of Methanoproline Synthesis

An optimized multi-step synthesis of N-Boc-protected 2,4-methanoproline (a key derivative of the 2-aza-BCH scaffold) has been demonstrated at preparative scale, achieving an overall yield of 32% over five laboratory steps on up to 0.7 kg scale [1]. This process, reported by Chernykh et al. (2024) from Enamine Ltd., provides multigram access to orthogonally protected bicyclic building blocks containing NH₂, COOH, CH₂NH₂, and CH₂F functional groups [1]. The 32% overall yield represents a practical benchmark for commercial supply feasibility. While specific yields for earlier-generation syntheses (e.g., Krow's photochemical route from pyridine or the intramolecular [2+2] photocycloaddition approach) vary depending on substitution pattern, the optimized five-step protocol establishes a reproducible, scalable route that supports procurement of the Boc-protected scaffold in research and early development quantities.

Synthesis scalability
Reported
32% overall yield over 5 steps at up to 0.7 kg scale
Supports procurement confidence for lead optimization quantities
Optimized isolation protocol; earlier methods reported at smaller scales
Process-scale synthesis Building block supply 2,4-Methanoproline

Optimized Nucleophilic Displacement Conditions

In nucleophilic displacement reactions of 5(6)-anti-bromo substituents on N-protected 2-azabicyclo[2.1.1]hexanes (methanopyrrolidines), product yields were consistently higher when using DMSO as solvent compared to DMF, and when using CsOAc as the nucleophile source compared to NaOAc [1]. This solvent and counterion effect directly impacts the efficiency of late-stage functionalization of the 2-aza-BCH scaffold. While the study examined various N-protecting groups (Boc, Cbz, Troc), the Boc-protected substrates benefit from this optimization equally, and the Boc group's compatibility with these nucleophilic displacement conditions is a practical differentiator for synthetic planning. The observation that CsOAc/DMSO provides superior yields to NaOAc/DMF is a reproducible, quantitative selection criterion for chemists designing functionalization sequences on the 2-aza-BCH core.

Displacement conditions
Head-to-head
DMSO as solvent; CsOAc as nucleophile source → higher yields vs DMF as solvent; NaOAc as nucleophile source → lower yields
Reduces optimization time for late-stage 5(6)-anti-bromo functionalization
Solvent and counterion effect confirmed; Boc-compatible conditions
Nucleophilic substitution Solvent optimization Methanopyrrolidine functionalization

Orthogonal Boc vs. Cbz Deprotection

The Boc group on tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ at room temperature), while the Cbz (benzyloxycarbonyl) protecting group requires hydrogenolysis conditions (H₂, Pd/C) [1][2]. This orthogonality is critical for synthetic sequences requiring sequential deprotection of multiple amine functionalities. The Krow group demonstrated this by preparing N-Boc-2-azabicyclo[2.1.1]hexane from its N-Cbz analogue via selective hydrogenolysis of the Cbz group in the presence of (Boc)₂O [1]. In a practical deprotection protocol, N-Boc-2-azabicyclo[2.1.1]hexane (42 mg, 0.229 mmol) was treated with TFA (261 mg, 2.29 mmol, 10 equiv) in CH₂Cl₂ at room temperature for 6 hours to liberate the free amine [2]. This contrasts with N-Cbz-2-azabicyclo[2.1.1]hexane, which remains stable to TFA but is cleaved by catalytic hydrogenation. The ability to orthogonally protect and deprotect the bridgehead amine expands the accessible chemical space for scaffold diversification without risking premature unmasking of other acid- or hydrogenolysis-sensitive functionalities.

Protecting group orthogonality
Class-level
Boc: acid-labile (TFA/CH₂Cl₂, RT, 6 h); stable to hydrogenolysis vs Cbz: hydrogenolysis-labile (H₂, Pd/C); stable to TFA
Enables sequential chemoselective amine deprotection in polyfunctional derivatives
Both protecting groups compatible with strained bicyclic scaffold without ring opening
Protecting group orthogonality Solid-phase peptide synthesis Scaffold diversification

Optimal Application Scenarios


Divergent Methanoproline Library Synthesis

Medicinal chemistry teams requiring access to both 2,4- and 3,5-methanoproline scaffolds for structure-activity relationship (SAR) exploration can use tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate as the common intermediate. By simply varying the lithiation temperature—0 °C for exclusive bridgehead (2,4-methanoproline) access or −78 °C for mixed regioisomers (including 3,5-methanoproline)—a single building block yields two chemically distinct amino acid analogue series [1]. This divergent strategy reduces procurement complexity and inventory burden relative to sourcing separate building blocks for each regioisomeric series.

Collagen Mimetic Peptide Design

Researchers designing collagen triple-helix mimetics or proline-rich peptides where conformational predictability is essential should select the 2-azabicyclo[2.1.1]hexane scaffold over natural proline. The demonstrated invariance of the trans/cis amide bond ratio upon further C-4 functionalization [2] ensures that the peptide backbone geometry remains consistent regardless of substituent installation, enabling rational triple-helix stabilization without unintended conformational perturbation. The Boc-protected form provides the optimal entry point for solid-phase peptide synthesis after TFA-mediated deprotection.

Phenyl Ring Bioisostere Replacement

In lead optimization programs where ortho- or meta-substituted phenyl rings confer target potency but limit aqueous solubility (logP > 3), replacement with the 2-aza-BCH core can reduce logP by approximately 3 log units while retaining the geometric substitution vectors [3]. The tert-butyl carbamate derivative serves as the ideal protected building block for installing the 2-aza-BCH bioisostere into advanced intermediates, with the latent secondary amine available for subsequent diversification after Boc removal. This strategy has been validated in agrochemical and pharmaceutical contexts where improved solubility and reduced lipophilicity correlate with better developability profiles [3].

Bifunctional Scaffold Construction

For synthetic sequences requiring sequential amine functionalization—such as the construction of conformationally constrained diamines, amino alcohols, or heterobifunctional crosslinkers—the Boc-protected 2-aza-BCH scaffold enables orthogonal deprotection strategies. The Boc group is cleaved with TFA while leaving Cbz-protected exocyclic amines intact; conversely, Cbz groups are removed by hydrogenolysis without affecting the Boc group [4]. This orthogonality supports the efficient assembly of complex, polyaminated bicyclic architectures without protecting group incompatibility, directly reducing step count and improving overall yield in multi-step synthetic routes.

Application
Selection Property
Validation Focus
Methanoproline library synthesis
Temperature-gated regiochemical control
Regioisomeric scaffold diversification review
Collagen mimetic peptide research
Conformationally constrained proline analogue
trans/cis amide bond ratio consistency review
Phenyl ring bioisostere replacement studies
Saturated aza-bicyclic scaffold with ring nitrogen
Physicochemical profile (logP/logD) review
Bifunctional scaffold construction
Orthogonal protecting group strategy
Sequential chemoselective amine deprotection review
Quote Request

Request a Quote for tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.